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Compound of Interest

Compound Name: NL-103

Cat. No.: B609588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical research on OMO-103, a

first-in-class MYC inhibitor based on the Omomyc mini-protein. The data herein is compiled

from foundational studies that established the compound's mechanism of action, safety, and

efficacy, paving the way for its clinical development.

Core Mechanism of Action
OMO-103 is the pharmaceutical formulation of Omomyc, a dominant-negative version of the

MYC oncoprotein.[1] MYC is a transcription factor that forms a heterodimer with its partner

MAX to bind to E-box DNA sequences and activate the transcription of thousands of genes

involved in cell proliferation, growth, and metabolism.[2] In most human cancers, MYC activity

is deregulated, making it a prime therapeutic target.[3]

Omomyc inhibits MYC activity through a multi-pronged approach:

Dimerization Interference: It forms inactive heterodimers with both MYC and MAX.[1][4]

Competitive DNA Binding: It forms Omomyc/Omomyc homodimers and Omomyc/MAX

heterodimers that can still bind to E-box sequences but lack the transactivation domain, thus

acting as competitive inhibitors of the functional MYC/MAX complex.[1][4]
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Transcriptional Reprogramming: This displacement of MYC from its target promoters leads

to a shutdown of MYC-driven transcriptional programs, resulting in anti-proliferative and pro-

apoptotic effects.[2][5]

The following diagram illustrates the core mechanism of MYC inhibition by Omomyc.
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Caption: Mechanism of MYC inhibition by OMO-103 (Omomyc).
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Omomyc has demonstrated anti-proliferative effects across various human cancer cell lines.

The half-maximal inhibitory concentration (IC50) for growth arrest is typically in the low

micromolar range.

Cell Line Cancer Type Key Mutations IC50 (µM) Reference

H1975

Non-Small Cell

Lung Cancer

(NSCLC)

EGFR, PI3K, p53 ~5-10 [4]

H460

Non-Small Cell

Lung Cancer

(NSCLC)

KRAS, PI3K, p53 ~5-10 [2]

A549

Non-Small Cell

Lung Cancer

(NSCLC)

KRAS ~5-10 [2]

MDA-MB-231

Triple-Negative

Breast Cancer

(TNBC)

BRAF, p53

Not specified

(growth inhibition

shown)

[6][7]

Ramos
Burkitt's

Lymphoma

MYC

translocation

Not specified

(proliferation

inhibited)

[8]

HCT116 Colon Cancer KRAS, PI3K

Not specified

(proliferation

inhibited)

[8]

In Vivo Efficacy
Preclinical studies in mouse models have been crucial in demonstrating the therapeutic

potential and safety of Omomyc.
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Model Type Cancer Type Treatment Key Findings Reference

Transgenic

(KRasLSL-

G12D/+)

Lung

Adenocarcinoma

Intranasal

Omomyc

Significant

reduction in

tumor grade;

Decreased Ki67,

increased

Cleaved

Caspase-3

(CC3); Increased

CD3+ T-cell

infiltration.

[2]

Subcutaneous

Xenograft

(H1975 cells)

NSCLC
Intravenous

Omomyc

Significant

reduction in

tumor

progression;

Combination with

paclitaxel

doubled mouse

survival.

[2][4]

Orthotopic

Xenograft (MDA-

MB-231 cells)

TNBC
Systemic

Omomyc

Reduced growth

of primary

tumors and lung

metastases.

[6][7]

Transgenic

(MMTV-PyMT)
Breast Cancer

Doxycycline-

inducible

Omomyc

Delayed tumor

formation and

prevented lung

metastases.

[6]

Patient-Derived

Xenograft (PDX)
TNBC Local Omomyc

Decreased

proliferation,

caused

apoptosis, and

extended

survival.

[1]
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Experimental Protocols & Workflows
Recombinant Protein Production
Omomyc (the active component of OMO-103) was recombinantly produced in E. coli and

purified for preclinical studies. Its structural integrity and ability to form dimers were confirmed

using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).[2][9]

In Vitro Cell-Based Assays
Cell Lines: Human non-small cell lung cancer (H1975, H460, A549) and breast cancer (e.g.,

MDA-MB-231) cell lines were cultured under standard conditions.[2][6]

Treatment: Cells were treated with the purified Omomyc mini-protein at various

concentrations. The protein's intrinsic cell-penetrating capability allows it to enter cells

without a separate delivery vehicle.[4][10]

Proliferation Assays: Cell viability and growth inhibition were typically measured using

standard assays (e.g., MTS or CellTiter-Glo) over 72 hours to determine IC50 values.[8]

Mechanistic Assays:

Gene Set Enrichment Analysis (GSEA) was used to confirm the downregulation of MYC

signature genes following treatment.[2]

Chromatin Immunoprecipitation (ChIP) assays were performed to demonstrate the

displacement of MYC from the promoters of its target genes.[2][11]

Migration and Invasion Assays: Transwell assays (e.g., Boyden chamber) were used to

assess the impact on the metastatic potential of cancer cells.[6]

The diagram below outlines a typical experimental workflow for in vitro validation.
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Caption: Generalized workflow for in vitro preclinical testing of OMO-103.

In Vivo Animal Models
Model Systems: A combination of transgenic mouse models (e.g., KRasLSL-G12D/+ for

NSCLC) and xenograft models (implanting human cancer cells subcutaneously or

orthotopically into immunocompromised mice) were used.[2][6]

Administration: OMO-103 was administered via multiple routes, including direct intranasal

delivery for lung cancer models and systemic intravenous (IV) injection for broader

distribution.[2][5]

Efficacy Evaluation:

Tumor growth was monitored over time using caliper measurements or imaging.

Survival was a key endpoint, particularly in combination therapy studies.[2]
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At the study endpoint, tumors were harvested for histological and immunohistochemical

(IHC) analysis.

Pharmacodynamic Markers: IHC staining for markers of proliferation (Ki67), apoptosis

(Cleaved Caspase-3), and immune infiltration (CD3 for T-cells) were used to confirm the

biological effects of OMO-103 in the tumor tissue.[2]

Pharmacokinetics (PK): Preclinical PK studies showed that after IV administration, OMO-103

concentrations were significantly higher and more persistent in tumor tissue compared to

serum, a finding later confirmed in patient biopsies.[12][13]

Conclusion
The preclinical data for OMO-103 (Omomyc) robustly established its novel mechanism of

action as a direct MYC inhibitor. Studies across multiple cancer types, both in vitro and in vivo,

demonstrated its ability to shut down MYC-driven transcription, inhibit cancer cell proliferation,

induce apoptosis, and reduce metastatic progression.[3][7][10] These foundational studies,

characterized by detailed mechanistic validation and efficacy in various models, provided a

strong rationale for advancing OMO-103 into clinical trials as a promising therapy for MYC-

driven cancers.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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